molecular formula C11H14ClNO2 B3000648 2-chloro-N-(2-ethoxybenzyl)acetamide CAS No. 81494-06-6

2-chloro-N-(2-ethoxybenzyl)acetamide

Cat. No. B3000648
CAS RN: 81494-06-6
M. Wt: 227.69
InChI Key: HBCJSJVZLWDOOP-UHFFFAOYSA-N
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Description

2-chloro-N-(2-ethoxybenzyl)acetamide is a chemical compound with a molecular formula of C11H14ClNO2 . It contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), and 1 ether (aromatic) .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(2-ethoxybenzyl)acetamide includes a six-membered aromatic ring, an ether group, and a secondary amide group . The molecule contains a total of 29 bonds, including 15 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds .

Scientific Research Applications

Antimicrobial Activity

One of the significant applications of 2-chloro-N-(2-ethoxybenzyl)acetamide is its use in the synthesis of new amino-acid derivatives of 9,10-anthraquinone . These compounds have demonstrated antimicrobial actions, showing antibacterial activity against Mycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis .

Antitumor Activity

The synthesized amino acid derivatives of 9,10-anthraquinone have also shown potential for antitumor activity . This suggests that 2-chloro-N-(2-ethoxybenzyl)acetamide could be used in the development of new antitumor agents .

Antioxidant Actions

In addition to their antimicrobial and antitumor activities, these amino acid derivatives have also been identified for further study of their antioxidant actions . This indicates that 2-chloro-N-(2-ethoxybenzyl)acetamide could play a role in the synthesis of antioxidants .

Antibacterial Activity

2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide, which are synthesized from 2-chloro-N-(2-ethoxybenzyl)acetamide, have shown appreciable antibacterial activity against both Gram-positive bacteria (B. subtilis and S. Aureus) and Gram-negative bacteria (E. coli) .

Antifungal Activity

Although the synthesized 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide did not exhibit any potential antifungal activity , the amino-acid derivatives of 9,10-anthraquinone synthesized from 2-chloro-N-(2-ethoxybenzyl)acetamide demonstrated antifungal activity against Aspergillus niger and Candida tenuis .

Synthesis of Novel Compounds

2-chloro-N-(2-ethoxybenzyl)acetamide is used in the synthesis of novel compounds of 2-chloro (N-aryl substituted)acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol . These novel compounds could potentially have a wide range of applications in scientific research .

Safety and Hazards

While specific safety and hazard information for 2-chloro-N-(2-ethoxybenzyl)acetamide is not available, related compounds such as chloroacetamide are known to be toxic, irritate eyes and skin, and may cause an allergic reaction. They are also suspected of reproductive toxicity and teratogenicity .

properties

IUPAC Name

2-chloro-N-[(2-ethoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-15-10-6-4-3-5-9(10)8-13-11(14)7-12/h3-6H,2,7-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCJSJVZLWDOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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